molecular formula C8H12O B14372482 4-Methylcyclohex-1-ene-1-carbaldehyde CAS No. 90435-04-4

4-Methylcyclohex-1-ene-1-carbaldehyde

Cat. No.: B14372482
CAS No.: 90435-04-4
M. Wt: 124.18 g/mol
InChI Key: LBXNNWMNNHICMV-UHFFFAOYSA-N
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Description

4-Methylcyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexene, featuring a methyl group and an aldehyde group attached to the cyclohexene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylcyclohex-1-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-methylcyclohexene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under controlled conditions to ensure the selective formation of the aldehyde group.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic processes. Catalysts such as palladium or platinum are used to facilitate the oxidation of 4-methylcyclohexene. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the aldehyde group. The reaction is usually performed in an inert solvent like tetrahydrofuran.

    Substitution: Halogenating agents such as bromine or chlorine can be used to introduce halogen atoms into the compound.

Major Products Formed

    Oxidation: 4-Methylcyclohex-1-ene-1-carboxylic acid.

    Reduction: 4-Methylcyclohex-1-ene-1-methanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-Methylcyclohex-1-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methylcyclohex-1-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexene-1-carboxaldehyde, 4-methyl-: Similar structure but with the aldehyde group at a different position.

    1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-: Contains an isopropenyl group instead of a methyl group.

    4-Methyl-1-cyclohexanecarboxylic acid: The aldehyde group is replaced by a carboxylic acid group.

Uniqueness

4-Methylcyclohex-1-ene-1-carbaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of a cyclohexene ring, a methyl group, and an aldehyde group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-methylcyclohexene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h4,6-7H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXNNWMNNHICMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617304
Record name 4-Methylcyclohex-1-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90435-04-4
Record name 4-Methylcyclohex-1-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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